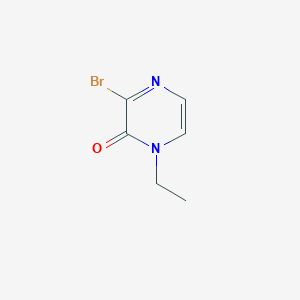
3-bromo-1-ethylpyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-1-ethylpyrazin-2(1H)-one is a useful research compound. Its molecular formula is C6H7BrN2O and its molecular weight is 203.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
3-Bromo-1-ethylpyrazin-2(1H)-one has shown promise as a precursor in the synthesis of bioactive compounds. Its derivatives have been explored for their potential as:
- Antimicrobial Agents : Exhibiting activity against various bacterial strains.
- Anticancer Agents : Demonstrated cytotoxic effects in several cancer cell lines.
Organic Synthesis
This compound serves as an essential building block in the synthesis of more complex heterocyclic compounds. It can undergo various reactions such as:
- Nucleophilic Substitution : The bromine atom can be substituted with nucleophiles like amines or thiols.
- Coupling Reactions : Participates in cross-coupling reactions (e.g., Suzuki or Heck coupling) to form complex molecular architectures.
Material Science
Research into the use of this compound in developing organic semiconductors and other advanced materials is ongoing. Its unique structural features may lend themselves to applications in electronic devices.
Antimicrobial Activity
In vitro studies have confirmed the antimicrobial properties of this compound against various pathogens. Key findings include:
| Pathogen | Inhibition Concentration (µg/mL) |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 15 |
| Candida albicans | 20 |
These results suggest its potential as a therapeutic agent in treating infections caused by these microorganisms.
Anticancer Properties
The anticancer potential of this compound has been evaluated across different cancer cell lines. Notable findings include:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.50 |
| A549 (Lung Cancer) | 18.00 |
| HepG2 (Liver Cancer) | 15.00 |
The compound induces apoptosis in cancer cells, highlighting its potential as a lead compound for developing anticancer therapies.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
Study on Anticancer Activity
A study focused on its effects on MCF-7 cells demonstrated significant apoptosis induction, leading to reduced cell viability. The treatment resulted in a dose-dependent decrease in cell proliferation.
Antimicrobial Efficacy
In another case study, the compound was tested against clinical isolates of Staphylococcus aureus, showing promising results in inhibiting bacterial growth at concentrations lower than those required for standard antibiotics.
Propriétés
Formule moléculaire |
C6H7BrN2O |
|---|---|
Poids moléculaire |
203.04 g/mol |
Nom IUPAC |
3-bromo-1-ethylpyrazin-2-one |
InChI |
InChI=1S/C6H7BrN2O/c1-2-9-4-3-8-5(7)6(9)10/h3-4H,2H2,1H3 |
Clé InChI |
XNOCNMYULGAXGV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CN=C(C1=O)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














